

Sucrose-d14 chemical structure and formula

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Compound of Interest

Compound Name: Sucrose-d14

Cat. No.: B12394527

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An In-depth Technical Guide to **Sucrose-d14**

This guide provides a comprehensive overview of the chemical structure, formula, and applications of **Sucrose-d14**, a deuterated form of sucrose. It is intended for researchers, scientists, and drug development professionals who utilize stable isotope-labeled compounds in their work.

Chemical Structure and Formula

Sucrose-d14 is a stable isotope-labeled version of sucrose, a disaccharide composed of an α -D-glucose unit and a β -D-fructose unit. In **Sucrose-d14**, hydrogen atoms are replaced by deuterium (^2H or D), a heavy isotope of hydrogen. This labeling makes it a valuable tool for a variety of analytical and research applications, particularly in mass spectrometry-based methods.

The deuteration is typically uniform across the entire molecule, meaning all non-exchangeable hydrogen atoms on both the glucose and fructose moieties are replaced with deuterium. This is often denoted as $[\text{UL-}^2\text{H}_{14}]$ sucrose, where "UL" stands for uniformly labeled.^{[1][2]}

The chemical structure of sucrose consists of a pyranose ring for the glucose unit and a furanose ring for the fructose unit, linked by an α -1,2-glycosidic bond.

Synonyms:

- D-(+)-Saccharose-d14^[3]

- β -D-[UL-²H₇]fructofuranosyl α -D-[UL-²H₇]glucopyranoside[2]
- [UL-²H₁₄]saccharose[2]

There are two commonly cited chemical formulas for what is generally referred to as **Sucrose-d14**:

- C₁₂H₈D₁₄O₁₁: This formula more accurately represents the structure where 14 hydrogen atoms have been substituted with deuterium.
- C₁₂D₂₂O₁₁: This less precise notation is also used, implying full deuteration.

The choice of formula affects the calculated molecular weight.

Quantitative Data

The following table summarizes the key quantitative data for **Sucrose-d14**. Data for unlabeled sucrose is provided for comparison where specific data for the deuterated form is not readily available.

Property	Sucrose-d14 (C ₁₂ H ₈ D ₁₄ O ₁₁)	Sucrose-d14 (C ₁₂ D ₂₂ O ₁₁)	Unlabeled Sucrose (C ₁₂ H ₂₂ O ₁₁)
Molecular Weight	356.38 g/mol [4]	364.43 g/mol [5]	342.30 g/mol [6]
Chemical Purity	Typically ≥98%[5][7]	Typically ≥98%[5]	Varies by grade
Isotopic Purity	Not consistently specified, but uniform labeling is implied.	Not consistently specified, but uniform labeling is implied.	Not applicable
Melting Point	Data not available	Data not available	Decomposes at 185-187 °C[8]
Density	Data not available	Data not available	1.587 g/cm ³ [6]
Solubility	DMSO: 100 mg/mL (requires sonication) Water: ≥ 50 mg/mL	Data not available	Water: 203.9 g/100 mL at 20°C[6]
Storage Conditions	Stock Solution: -80°C for 6 months; -20°C for 1 month[1]	Neat Solid: Room temperature, away from light and moisture[5]	Stable at ambient conditions[6]

Experimental Protocols

Sucrose-d14 is primarily used as an internal standard in quantitative mass spectrometry and as a tracer in metabolic studies.

Use of Sucrose-d14 as an Internal Standard in LC-MS

This protocol outlines the use of **Sucrose-d14** as an internal standard for the quantification of unlabeled sucrose in a given sample matrix (e.g., biological fluid, food product) by Liquid Chromatography-Mass Spectrometry (LC-MS).

Objective: To accurately quantify the concentration of sucrose in a sample by correcting for variations in sample preparation and instrument response.

Methodology:

- Preparation of Stock Solutions:
 - Prepare a stock solution of unlabeled sucrose at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., ultrapure water or a mixture of acetonitrile and water).
 - Prepare a stock solution of **Sucrose-d14** at a known concentration (e.g., 1 mg/mL) in the same solvent.
- Preparation of Calibration Standards:
 - Create a series of calibration standards by spiking known concentrations of the unlabeled sucrose stock solution into the sample matrix (if available in a blank form) or a surrogate matrix.
 - Add a fixed concentration of the **Sucrose-d14** internal standard stock solution to each calibration standard.
- Sample Preparation:
 - To a known volume or weight of the sample, add the same fixed concentration of the **Sucrose-d14** internal standard.
 - Perform necessary sample cleanup and extraction procedures (e.g., protein precipitation with a cold solvent, solid-phase extraction).
 - Evaporate the solvent and reconstitute the sample in the mobile phase.
- LC-MS Analysis:
 - Inject the prepared calibration standards and samples onto an appropriate LC column for sugar analysis (e.g., a HILIC or amide column).
 - The mobile phase typically consists of a gradient of acetonitrile and water with a modifier like ammonium hydroxide.
 - The mass spectrometer is operated in a mode that allows for the detection of both unlabeled sucrose and **Sucrose-d14**. This is often done using selected ion monitoring (SIM) or multiple reaction monitoring (MRM).

- Monitor the appropriate precursor and product ions for both analytes.
- Data Analysis:
 - For each calibration standard, calculate the ratio of the peak area of unlabeled sucrose to the peak area of **Sucrose-d14**.
 - Construct a calibration curve by plotting this peak area ratio against the known concentration of unlabeled sucrose.
 - For the unknown samples, calculate the peak area ratio and determine the concentration of sucrose using the calibration curve.

Use of Sucrose-d14 as a Tracer in Metabolic Studies

This protocol describes a general approach for using **Sucrose-d14** to trace the metabolism of sucrose in a biological system, such as in studies of gut permeability or metabolic flux analysis.

Objective: To track the absorption, distribution, and metabolic fate of sucrose.

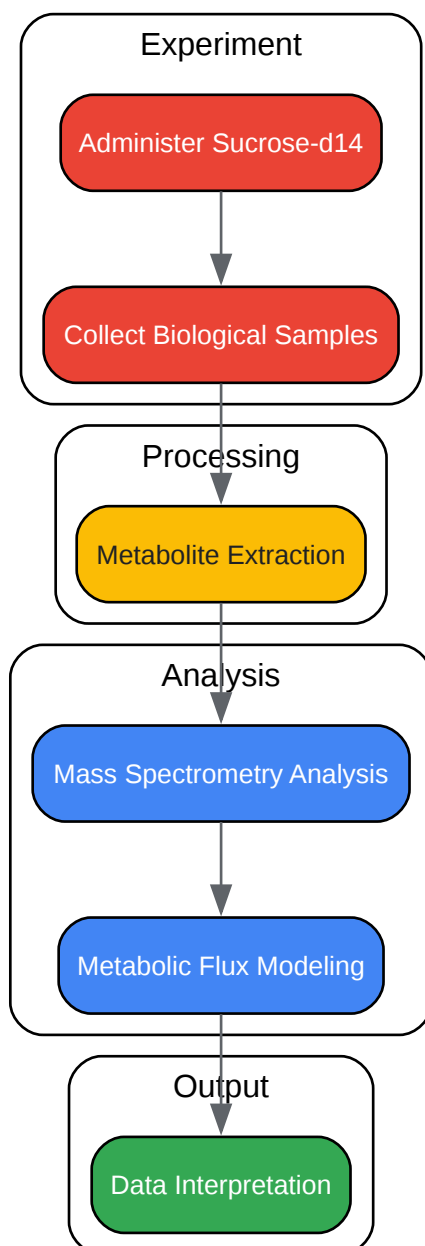
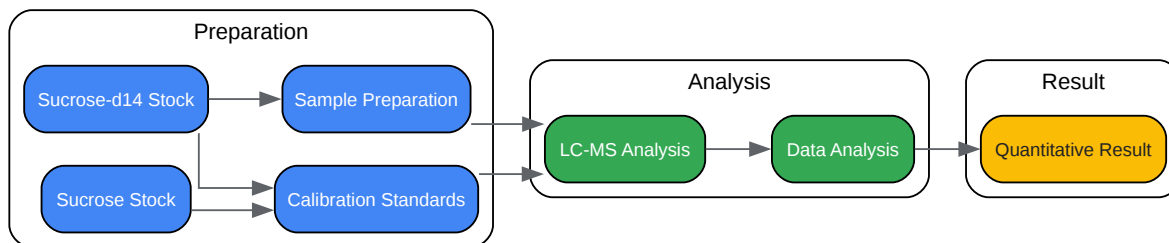
Methodology:

- Experimental Design:
 - The study can be conducted in vivo (e.g., in animal models) or in vitro (e.g., using cell cultures like Caco-2 for gut barrier studies).
 - Define the dosage of **Sucrose-d14** to be administered and the time points for sample collection.
- Administration of **Sucrose-d14**:
 - In vivo: Administer a known amount of **Sucrose-d14** to the subjects, typically orally in a solution.
 - In vitro: Introduce **Sucrose-d14** into the cell culture medium.
- Sample Collection:

- Collect biological samples at predetermined time points. These may include blood, urine, feces, and specific tissues.
- For in vitro studies, collect the cell culture medium and cell lysates.
- Sample Processing:
 - Process the collected samples to extract the metabolites of interest. This may involve homogenization of tissues, centrifugation of blood to obtain plasma, and extraction of metabolites from cell lysates.
 - Derivatization may be necessary for certain analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS).
- Analytical Measurement:
 - Analyze the processed samples using mass spectrometry (GC-MS or LC-MS) to detect and quantify **Sucrose-d14** and its potential metabolic products (e.g., deuterated glucose and fructose).
 - The mass spectrometer will be tuned to detect the mass-to-charge ratios corresponding to the deuterated compounds.
- Data Interpretation:
 - The detection of **Sucrose-d14** in blood or urine can provide information on its absorption and excretion.
 - The presence of deuterated glucose and fructose in various tissues can indicate the sites of sucrose metabolism.
 - In metabolic flux analysis, the pattern of deuterium incorporation into downstream metabolites can be used to model the flow of carbon through metabolic pathways.

Visualization of Experimental Workflows

The following diagrams, created using the DOT language, illustrate the workflows for the experimental protocols described above.



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